4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide
Description
4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a benzamide derivative featuring a pyrrolo[2,3-b]pyridine core substituted with a 3-methoxybenzoyl group at the 3-position and a benzamide moiety at the 4-position. Pyrrolo[2,3-b]pyridine scaffolds are widely explored in medicinal chemistry due to their kinase-inhibitory properties, particularly in targeting enzymes like LRRK2 or receptors involved in cancer and neurodegenerative diseases .
Properties
CAS No. |
858119-25-2 |
|---|---|
Molecular Formula |
C22H17N3O3 |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
4-[3-(3-methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]benzamide |
InChI |
InChI=1S/C22H17N3O3/c1-28-16-4-2-3-15(11-16)20(26)18-12-25-22-19(18)17(9-10-24-22)13-5-7-14(8-6-13)21(23)27/h2-12H,1H3,(H2,23,27)(H,24,25) |
InChI Key |
YNNIHDXLQFQVFC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CNC3=NC=CC(=C23)C4=CC=C(C=C4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methoxybenzoyl chloride with 1H-pyrrolo[2,3-b]pyridine-4-amine under basic conditions to form the intermediate product. This intermediate is then reacted with benzoyl chloride to yield the final compound. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the function of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The target compound’s 4-benzamide substitution contrasts with ’s 3-benzamide and 5-aryl substitution, which may alter binding modes in kinase targets .
- Electron-Donating vs.
- Chirality: Unlike the target compound, ’s chiral aminoethyl side chain introduces stereochemical complexity, which could influence pharmacokinetics .
Biological Activity
4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-b]pyridine core with a methoxybenzoyl substituent. Its molecular formula is , and it has been characterized for various biochemical interactions.
Research indicates that similar compounds interact with key cellular targets, particularly through modulation of signaling pathways. The compound is suggested to influence the activity of phospholipase C (PLC) isoforms, which play a crucial role in hydrolyzing phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol trisphosphate (IP3). These secondary messengers are vital for various cellular processes including proliferation and apoptosis .
Anticancer Properties
The compound has shown promise in inhibiting the growth of cancer cell lines. Notably, in studies involving MDA-MB-231 cells (a breast cancer cell line), it induced G2/M phase arrest, suggesting its potential as an anticancer agent. The inhibition of cell cycle progression may be attributed to the compound's interference with critical regulatory pathways .
Antibacterial Activity
In vitro evaluations have demonstrated that derivatives of the pyrrolo[2,3-b]pyridine scaffold exhibit significant antibacterial activity. For example, related compounds have shown minimum inhibitory concentration (MIC) values as low as 3.125 μg/mL against Staphylococcus aureus, indicating potent antibacterial properties . This suggests that the compound may serve as a lead for developing new antibacterial agents.
Case Studies and Research Findings
Potential Therapeutic Applications
Given its biological activity, 4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide could be explored further for applications in:
- Cancer therapy : As an agent targeting specific phases of the cell cycle.
- Antibacterial treatments : As a lead compound for developing novel antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
